5-Phenyl-5H-benzofuro[3,2-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5H-benzofuro[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes benzofuran and carbazole moieties, which contribute to its distinct chemical behavior and potential utility in advanced materials and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic reactions that can be optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for specific applications.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-5H-benzofuro[3,2-c]carbazole has several scientific research applications:
Chemistry: It is used in the development of advanced organic materials, particularly in the field of organic electronics and optoelectronics.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 5-Phenyl-5H-benzofuro[3,2-c]carbazole exerts its effects involves its interaction with molecular targets through its unique electronic structure. The compound’s multi-resonance skeleton allows for efficient energy transfer and emission processes, making it suitable for applications in OLEDs and other optoelectronic devices. The pathways involved include enhanced reverse intersystem crossing rates, which contribute to its high external quantum efficiencies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Diindolocarbazole Derivatives: These compounds have been synthesized with various substituents, showing potential in optoelectronic applications.
Uniqueness
5-Phenyl-5H-benzofuro[3,2-c]carbazole stands out due to its unique fused ring system that combines benzofuran and carbazole moieties. This structure provides distinct electronic properties, making it highly efficient in applications requiring narrowband emissions and high quantum efficiencies .
Eigenschaften
Molekularformel |
C24H15NO |
---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
5-phenyl-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C24H15NO/c1-2-8-16(9-3-1)25-20-12-6-4-11-19(20)23-21(25)15-14-18-17-10-5-7-13-22(17)26-24(18)23/h1-15H |
InChI-Schlüssel |
MWYXWXOIVWUSII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)C6=CC=CC=C6O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.